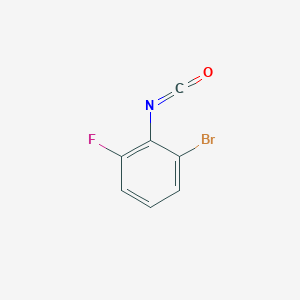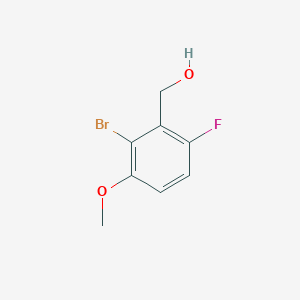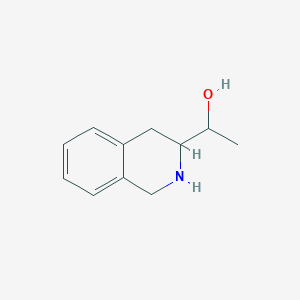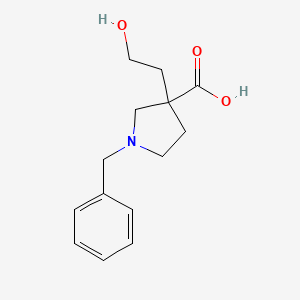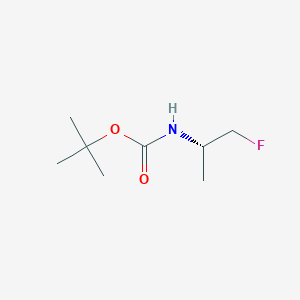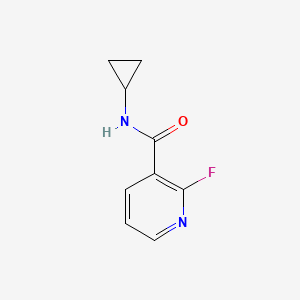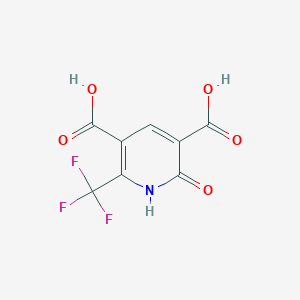
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid (TFMPDC) is a trifluoromethyl-containing heterocyclic carboxylic acid that has been used in various scientific research applications. It is a versatile building block for organic synthesis and has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. TFMPDC is also used as a reagent in various organic reactions, such as the synthesis of heterocyclic compounds and the synthesis of organometallic complexes.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has been used in various scientific research applications. For example, it has been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles, pyrroles, and pyridines. It has also been used as a reagent in the synthesis of organometallic complexes and as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid is a trifluoromethyl-containing heterocyclic carboxylic acid that can act as a catalyst in various organic reactions. In the synthesis of heterocyclic compounds, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a nucleophile and react with the electrophilic center of the aromatic compound, leading to the formation of a new carbon-carbon bond. In the synthesis of organometallic complexes, 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can act as a ligand and coordinate to the metal center, leading to the formation of a new metal-ligand bond.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid has not been studied for its biochemical and physiological effects. However, it is known to be a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is its versatility. It can be used as a catalyst, a reagent, or a building block for the synthesis of various compounds. Additionally, it is relatively inexpensive and easily available. The main limitation of using 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid in lab experiments is that it is a strong acid and can be corrosive to skin and eyes. It should be handled with caution and protective clothing should be worn when handling it.
Direcciones Futuras
There are a variety of potential future directions for research involving 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. For example, further research could be conducted to explore its potential applications in drug synthesis. Additionally, research could be conducted to explore its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in agrochemicals and dyes. Finally, research could be conducted to explore its potential for use in the synthesis of other heterocyclic compounds.
Métodos De Síntesis
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid can be synthesized by the reaction of trifluoromethyl-substituted aromatic compounds with a carboxylic acid. For example, the reaction of trifluoromethylbenzene with acetic acid in the presence of a base such as sodium hydroxide yields 2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid. The reaction is carried out at a temperature of 80-90°C for 24 hours. The reaction is typically carried out in a solvent such as ethanol or methanol.
Propiedades
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)4-2(6(14)15)1-3(7(16)17)5(13)12-4/h1H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORBEYQZLWXHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

